4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Description
Properties
IUPAC Name |
4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N4O3S/c1-12(2)27-18-11-17(21-13(3)22-18)23-6-8-24(9-7-23)28(25,26)14-4-5-15(19)16(20)10-14/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEXENOKLDGDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((3,4-Dichlorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a member of the pyrimidine class of compounds, characterized by its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.
- Chemical Formula : C20H19Cl2N3O2S
- Molecular Weight : 436.35 g/mol
- CAS Number : 591736-57-1
Structure
The compound features a pyrimidine ring substituted with an isopropoxy group and a piperazine moiety linked to a sulfonyl group. The presence of the dichlorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
Antitumor Activity
Research has indicated that derivatives of pyrimidines, including this compound, exhibit significant antitumor activity. The mechanism often involves the inhibition of key signaling pathways related to cell proliferation and survival. For instance, studies have shown that certain pyrimidine derivatives can inhibit the activity of kinases involved in tumor growth, such as BRAF and EGFR .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory cytokines and reduce nitric oxide production in macrophages, indicating a potential use in treating inflammatory diseases .
Antimicrobial Activity
In addition to its antitumor and anti-inflammatory properties, this compound has shown promising antimicrobial activity against various pathogens. Its efficacy against Gram-positive and Gram-negative bacteria suggests a broad-spectrum potential .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The piperazine ring is known for enhancing binding affinity to various receptors, which may contribute to the compound's pharmacological effects. Additionally, the sulfonyl group plays a critical role in modulating the compound's reactivity and solubility in biological systems.
Study 1: Antitumor Efficacy
A study published in Cancer Research evaluated the antitumor effects of a related pyrimidine derivative in xenograft models. Results indicated a significant reduction in tumor size compared to controls, with apoptosis markers elevated in treated groups .
Study 2: Anti-inflammatory Activity
In a clinical trial assessing the anti-inflammatory effects of similar compounds, patients with rheumatoid arthritis showed marked improvement in symptoms when administered a drug containing the active moiety derived from this compound .
Study 3: Antimicrobial Testing
A recent investigation into the antimicrobial properties revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
Data Table: Biological Activities Summary
Scientific Research Applications
Pharmacological Applications
The compound has been studied for various pharmacological effects, primarily in the fields of psychiatry and oncology.
Antipsychotic Activity
Research indicates that derivatives of piperazine compounds exhibit antipsychotic properties. The sulfonyl group in this compound enhances its binding affinity to dopamine receptors, which may contribute to its efficacy in treating schizophrenia and other psychotic disorders .
Antitumor Properties
Studies have shown that similar piperazine derivatives possess antitumor activity. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects .
Neuroprotective Effects
There is emerging evidence that piperazine-based compounds can exert neuroprotective effects. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role. Compounds structurally related to the target compound have been shown to reduce neuronal cell death in models of Alzheimer's disease .
Case Studies
Several case studies have documented the efficacy and safety profiles of similar compounds:
- Case Study on Schizophrenia Treatment :
- Oncology Research :
- Neuroprotection :
Comparison with Similar Compounds
Structural Analogues from Sulfonamide-Piperazine Derivatives
Several structurally related compounds (e.g., 20 , 21 , and 22 from Molecules 2015) share the 4-(3,4-dichlorophenyl)piperazine moiety but differ in substituents and core heterocycles:
Key Differences :
- Core Heterocycle: The target compound’s pyrimidine core (vs.
- Sulfonyl vs. Sulfonamide: The 3,4-dichlorophenylsulfonyl group in the target compound (vs. sulfonamide in 20, 21) may reduce hydrogen-bond donor capacity, affecting target selectivity.
Q & A
Q. What are the optimized synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer: Synthesis typically involves multi-step protocols, including nucleophilic substitution at the piperazine nitrogen and sulfonylation reactions. For example, analogous compounds require sequential coupling of substituted pyrimidine cores with sulfonylated piperazine derivatives under inert atmospheres . To improve yields, optimize reaction temperatures (e.g., 60–80°C for sulfonylation) and employ catalysts like triethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization can enhance purity .
Q. Which spectroscopic and crystallographic techniques are recommended for structural elucidation?
Methodological Answer: Use X-ray crystallography to resolve the 3D configuration of the sulfonyl-piperazine moiety and pyrimidine core, as demonstrated in analogous piperazinone structures . Complement this with NMR (¹H/¹³C, COSY, HSQC) to confirm proton environments and mass spectrometry (HRMS) for molecular ion validation. For crystalline intermediates, powder XRD can assess polymorphism .
Q. What analytical methods ensure purity and quality in different research settings?
Methodological Answer: Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm for purity assessment. For trace impurities (e.g., unreacted dichlorophenyl intermediates), use LC-MS with electrospray ionization. Reference standards for related pyrimidine derivatives should follow ICH guidelines for validation .
Q. How can solubility and stability issues be addressed in in vitro studies?
Methodological Answer: Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. For stability, conduct accelerated degradation studies under varying pH (1–9) and temperatures (4–40°C). Lyophilization in phosphate buffer (pH 7.4) can improve long-term storage .
Q. What safety protocols are essential during synthesis and handling?
Methodological Answer: Follow OSHA guidelines for handling chlorinated intermediates: use fume hoods, nitrile gloves, and polypropylene aprons. Monitor for sulfonyl chloride vapors with real-time gas sensors. Neutralize waste with 10% sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities across studies?
Methodological Answer: Conduct systematic reproducibility studies under standardized conditions (e.g., cell lines, assay buffers, and incubation times). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) to validate target engagement. Cross-reference with structural analogs to identify substituent-specific effects .
Q. How to design experiments to assess structure-activity relationships (SAR) for this compound?
Methodological Answer: Develop a modular synthesis platform to systematically vary substituents (e.g., dichlorophenyl, isopropoxy groups). Test analogs in tiered assays: primary (enzyme inhibition), secondary (cell viability), and tertiary (in vivo pharmacokinetics). Computational docking (AutoDock Vina) can predict binding poses to guide rational design .
Q. What strategies validate molecular targets in complex biological systems?
Methodological Answer: Combine chemical proteomics (e.g., pull-down assays with biotinylated probes) and CRISPR-Cas9 knockout models to confirm target specificity. For off-target profiling, use thermal shift assays (TSA) with recombinant protein libraries .
Q. How to integrate computational chemistry with experimental data for mechanistic insights?
Methodological Answer: Perform molecular dynamics simulations (AMBER or GROMACS) to model sulfonyl-piperazine flexibility in binding pockets. Validate simulations with experimental data (e.g., NMR-derived NOEs for distance constraints). QM/MM calculations can elucidate electronic effects of the dichlorophenyl group .
Q. How to develop selective analogs with reduced off-target effects?
Methodological Answer: Use metadynamics simulations to identify regions of the binding site sensitive to steric bulk. Synthesize analogs with substituents at the pyrimidine 2-methyl position (e.g., trifluoromethyl or cyano groups) to enhance selectivity. Validate with kinome-wide profiling (Eurofins KinaseScan) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
